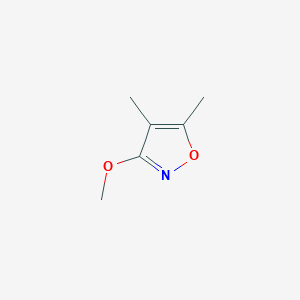

3-Methoxy-4,5-dimethyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-5(2)9-7-6(4)8-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCWDCREVVZPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4,5 Dimethyl 1,2 Oxazole and Analogous 1,2 Oxazole Systems

Established Retrosynthetic Approaches to the 1,2-Oxazole Ring System

The fundamental strategies for constructing the 1,2-oxazole core involve the formation of key bonds to assemble the five-membered heterocycle. Two of the most prominent and widely employed retrosynthetic disconnections lead to methodologies involving 1,3-dipolar cycloadditions and condensation reactions with hydroxylamine (B1172632) derivatives. nih.gov

1,3-Dipolar Cycloaddition of Alkenes and Alkynes with Nitrile Oxides

One of the most powerful and versatile methods for synthesizing 1,2-oxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkene or an alkyne. nih.govnih.govwikipedia.org This [3+2] cycloaddition is a highly efficient process for constructing the five-membered heterocyclic ring in a single step. researchgate.netnanobioletters.com Nitrile oxides, which are typically generated in situ, react with alkenes to yield isoxazolines, which can be subsequently oxidized to isoxazoles, or directly with alkynes to afford the aromatic isoxazole (B147169) ring. nih.govwikipedia.org

The regioselectivity of the cycloaddition is a critical aspect, influenced by both electronic and steric factors of the reactants. wikipedia.org For the synthesis of a compound like 3-Methoxy-4,5-dimethyl-1,2-oxazole, this would conceptually involve the reaction of a nitrile oxide with a disubstituted alkyne.

Key Features of 1,3-Dipolar Cycloaddition:

| Feature | Description |

| Versatility | A wide range of substituted nitrile oxides and dipolarophiles can be used, allowing for diverse substitution patterns on the resulting oxazole (B20620) ring. |

| Stereospecificity | The reaction with alkenes is often stereospecific, with the stereochemistry of the alkene being transferred to the isoxazoline (B3343090) product. wikipedia.org |

| In situ Generation | Nitrile oxides are commonly generated in the reaction mixture from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.gov |

Condensation Reactions Involving Hydroxylamine Derivatives

Another fundamental approach to the 1,2-oxazole nucleus is the condensation reaction of a three-carbon component with a hydroxylamine derivative. nih.gov This method is particularly useful when starting with readily available dicarbonyl compounds or their synthetic equivalents.

The reaction of a 1,3-diketone, a β-keto ester, or an α,β-unsaturated ketone with hydroxylamine hydrochloride is a common pathway to substituted 1,2-oxazoles. nih.govbeilstein-journals.org The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the final 1,2-oxazole ring. beilstein-journals.orgresearchgate.net The regiochemical outcome of the cyclization can sometimes lead to the formation of isomeric products, depending on the substitution pattern of the three-carbon precursor and the reaction conditions. nih.govresearchgate.net

For the specific target, this compound, a hypothetical precursor could be a suitably substituted β-dicarbonyl compound that would react with hydroxylamine to form the desired oxazole ring.

Named Reactions and Their Adaptations for Substituted Oxazoles

While the above are general strategies, several named reactions have been developed and refined over the years to provide reliable routes to oxazole derivatives. Although some of these are primarily for the synthesis of 1,3-oxazoles, their principles can be conceptually adapted or serve as a basis for understanding the synthesis of related heterocyclic systems.

Robinson-Gabriel Synthesis (Cyclodehydration of β-Acylamino Ketones)

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgdntb.gov.ua This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentachloride. dntb.gov.uaijpsonline.com While this method directly yields 1,3-oxazoles, it highlights the principle of intramolecular cyclodehydration, a key step in many heterocyclic syntheses.

The starting 2-acylamino-ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org The versatility of the Robinson-Gabriel synthesis allows for the preparation of a wide array of substituted oxazoles. acs.org Tandem reactions, such as a combined Ugi and Robinson-Gabriel synthesis, have been developed to increase molecular diversity. nih.gov

General Reaction Scheme:

| Reactant | Reagent | Product |

| 2-Acylamino-ketone | Dehydrating Agent (e.g., H₂SO₄) | Substituted Oxazole |

Van Leusen Oxazole Synthesis (Tosylmethyl Isocyanide as a Key Reagent)

The Van Leusen oxazole synthesis is a highly effective method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.comnrochemistry.com This reaction is known for its mild conditions and broad substrate scope. mdpi.com The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. organic-chemistry.orgnih.gov The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates the tosyl group to yield the 5-substituted oxazole. organic-chemistry.orgnih.gov

While the original Van Leusen reaction typically produces 5-substituted oxazoles, modifications have been developed to synthesize 4,5-disubstituted oxazoles in a one-pot manner. mdpi.comnih.gov This adaptation makes the Van Leusen synthesis a conceptually relevant pathway for accessing more complex substitution patterns.

Key Reagents and Intermediates:

| Reagent/Intermediate | Role in the Reaction |

| Tosylmethyl isocyanide (TosMIC) | Key C-N-C building block. organic-chemistry.orgmdpi.com |

| Aldehyde | Provides the C5 carbon and its substituent. |

| Base | Deprotonates TosMIC to form the active nucleophile. |

| Oxazoline | A key intermediate formed after cyclization. organic-chemistry.orgmdpi.com |

Bredereck Reaction (Reaction of α-Haloketones with Amides)

The Bredereck reaction offers a route to oxazole derivatives through the reaction of α-haloketones with amides, often formamide. ijpsonline.comijpsonline.comslideshare.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The reaction is considered an efficient and economical process for oxazole synthesis. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as the starting material. ijpsonline.com

The mechanism is believed to involve the initial formation of an α-aminoketone intermediate, which then undergoes cyclization and dehydration to form the oxazole ring. The Bredereck reaction provides a straightforward entry to certain substitution patterns on the oxazole core.

Modern Catalytic Strategies for 1,2-Oxazole Synthesis

The synthesis of 1,2-oxazoles has been significantly advanced by the development of modern catalytic strategies. These methods offer improvements in terms of reaction conditions, yields, and selectivity over classical synthetic routes. researchgate.net Transition metal-mediated protocols are particularly attractive due to their efficiency and the mildness of the reaction conditions required. researchgate.net The focus of these modern approaches is often on the selective and efficient formation of key bonds within the oxazole ring system. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the 1,2-oxazole core. The Suzuki-Miyaura coupling, in particular, has been adapted for the synthesis of highly substituted oxazoles. One innovative approach involves a one-pot synthesis that combines oxazole formation with a Suzuki-Miyaura coupling reaction. ijpsonline.comtandfonline.com This method utilizes a nickel catalyst to couple boronic acids with an in-situ generated oxazole intermediate, formed from a carboxylic acid, an amino acid, and a dehydrative condensing agent, to produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.comtandfonline.com

Palladium and copper catalysts are also employed in direct arylation reactions, which serve as an alternative to traditional cross-coupling methods like Suzuki-Miyaura. tandfonline.combeilstein-journals.org For instance, 4-substituted oxazoles can be directly arylated with aryl bromides using a palladium/copper catalytic system in the presence of a base like potassium hydroxide (B78521) (KOH). tandfonline.comsemanticscholar.org These direct C-H arylation techniques avoid the pre-functionalization of the oxazole ring, offering a more atom-economical pathway. beilstein-journals.org

| Reaction Type | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Nickel catalyst | Carboxylic acid, amino acid, boronic acid | Produces 2,4,5-trisubstituted oxazoles with high yields. | ijpsonline.com, tandfonline.com |

| Direct C-H Arylation | Palladium(0)/Copper(I) | 4-Substituted oxazole, aryl bromide | Alternative to traditional cross-coupling; avoids pre-functionalization. | beilstein-journals.org, tandfonline.com |

| Decarboxylative Cross-Coupling | Palladium(II)/Copper(II) | Oxazoles, carboxyoxazoles | Couples oxazoles via decarboxylation of a carboxylic acid partner. | beilstein-journals.org |

Regioselective and Stereoselective Approaches via Metal Catalysis

Achieving regioselectivity is a critical challenge in the synthesis of substituted 1,2-oxazoles. Metal catalysis provides a powerful means to control the orientation of substituents on the heterocyclic ring. A notable example is the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov This method proceeds through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, where the initial structure of the ketoester dictates the final regiochemistry of the product. nih.gov

Dirhodium(II) catalysts have been effectively used in reactions of styryl diazoacetate with aryl oximes to produce multi-functionalized 4-styryl-5-methoxyoxazoles with high yield and regioselectivity. nih.gov Similarly, silver(I)-catalyzed cyclization of N-sulfonyl propargylamides can lead to functionalized oxazoles with a highly regioselective migration of the sulfonyl group. acs.org The use of palladium catalysts with specific ligands, such as 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), has also enabled the regioselective direct arylation of oxazoles at the C2 position. beilstein-journals.org

Catalytic Systems Utilizing Copper, Silver, and Nickel

Beyond palladium and rhodium, other transition metals like copper, silver, and nickel are integral to modern 1,2-oxazole synthesis.

Copper Catalysis: Copper-catalyzed tandem oxidative cyclization provides an efficient route to polysubstituted oxazoles. eijppr.com Copper(II) triflate [Cu(OTf)2] has been shown to effectively catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. tandfonline.comresearchgate.net Furthermore, copper(II) coordination compounds have been developed as catalysts for the green synthesis of related heterocyclic systems in aqueous media, demonstrating the versatility of copper in promoting complex chemical transformations under environmentally friendly conditions. rsc.org

Silver Catalysis: Silver(I) catalysts are particularly effective in the cyclization of propargylamides and allenylamides. acs.org These reactions can produce functionalized oxazoles and 5-vinyloxazoles, showcasing silver's ability to facilitate intramolecular rearrangements and cyclizations. acs.org

Nickel Catalysis: Nickel catalysts are prominent in cross-coupling reactions, such as the one-pot Suzuki-Miyaura coupling for synthesizing 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com This highlights nickel's role as a cost-effective and efficient alternative to palladium in certain transformations. ijpsonline.comtandfonline.com

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper(II) Triflate | Coupling/Cyclization | α-Diazoketones and amides | 2,4-Disubstituted oxazoles | tandfonline.com, researchgate.net |

| Silver(I) | Cyclization/Rearrangement | Propargylamides, Allenylamides | Functionalized oxazoles, 5-Vinyloxazoles | acs.org |

| Nickel | One-pot Suzuki-Miyaura Coupling | In-situ oxazole and boronic acid | 2,4,5-Trisubstituted oxazoles | ijpsonline.com, tandfonline.com |

| Copper(II) Coordination Compounds | Cycloaddition | Azides, alkynes, epichlorohydrin | β-hydroxy-1,2,3-triazoles (related heterocycles) | rsc.org |

Green Chemistry Principles in 1,2-Oxazole Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,2-oxazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances. ijpsonline.comirjmets.com

Microwave-Assisted and Ultrasound-Promoted Synthetic Pathways

Microwave-assisted organic synthesis has emerged as a powerful green technology for accelerating chemical reactions. ijpsonline.comthieme-connect.com For oxazole synthesis, microwave irradiation can dramatically reduce reaction times and improve yields. A highly efficient [3+2] cycloaddition reaction between aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) can be completed in just 8 minutes under microwave irradiation at 350W, affording 5-substituted oxazoles in up to 96% yield. nih.gov This represents a significant improvement over conventional heating methods. nih.gov

Other examples include the microwave-assisted synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles from the reaction of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com The use of microwave energy facilitates cleaner reactions, often with simpler workup procedures and higher purity of the final products. ijpsonline.comnih.gov

| Reaction | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC, K₃PO₄ | Microwave (350W), 8 min, 65°C, IPA | 96% | nih.gov |

| Condensation | p-Substituted 2-bromoacetophenone, Urea | Microwave, 20 min, 138°C, DMF | Good yields | ijpsonline.com, tandfonline.com |

| Erlenmeyer Synthesis | Hippuric acid, Substituted aldehyde | Microwave, MgO/Al₂O₃ catalyst | Not specified | ijpsonline.com |

Development of Biocatalytic and Solvent-Free Methodologies

The quest for greener synthetic methods has led to the exploration of biocatalysis and solvent-free reaction conditions. eijppr.comijpsonline.com

Biocatalytic Synthesis: Enzymes offer high selectivity and operate under mild conditions, making them ideal green catalysts. A multicomponent process catalyzed by Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been developed for the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives, achieving yields between 65% and 94%. rsc.org While this example is for a related oxadiazole system, it demonstrates the potential of biocatalysis in heterocyclic synthesis. rsc.org The use of natural clays (B1170129) as biocatalysts for the condensation of acetophenone (B1666503) derivatives with urea has also been reported as a green method for producing 2,4-disubstituted oxazoles. tandfonline.comsemanticscholar.org

Solvent-Free Methodologies: Eliminating volatile organic solvents is a key goal of green chemistry. A catalyst-free and solvent-free method for synthesizing substituted oxazoles has been developed using polyethylene (B3416737) glycol (PEG 400) as a recyclable, non-ionic liquid medium. eijppr.com This approach involves the cyclization of α-haloketones and urea at ambient temperature, providing excellent isolated yields (80-90%) and allowing for the easy recovery and reuse of the PEG 400. eijppr.com Other solvent-free approaches include microwave-assisted reactions that use a solid support catalyst instead of a solvent. ijpsonline.com

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4,5 Dimethyl 1,2 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. For 3-Methoxy-4,5-dimethyl-1,2-oxazole, multinuclear NMR experiments provide definitive information about the connectivity and spatial arrangement of atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁵N) for Positional and Conformational Analysis

The structural assignment of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹⁵N NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms in the isoxazole (B147169) ring and the electron-donating effects of the methyl and methoxy (B1213986) substituents.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy group protons (O-CH₃), a singlet for the C4-methyl protons, and a singlet for the C5-methyl protons. The methoxy protons are anticipated to resonate around 3.9-4.1 ppm, while the methyl groups attached to the isoxazole ring would appear further upfield, typically in the range of 2.1-2.5 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display six unique carbon signals. The C3 and C5 atoms of the isoxazole ring, being bonded to oxygen and nitrogen respectively, are expected to resonate at lower fields (downfield). iastate.edu The C4, substituted with a methyl group, will appear at a more intermediate chemical shift. The carbon of the methoxy group is typically found around 55-60 ppm, while the two methyl group carbons will be observed at higher fields (upfield). scispace.com

¹⁵N NMR: The isoxazole ring contains a single nitrogen atom. ipb.pt Its chemical shift is a sensitive probe of the electronic environment within the heterocycle. Based on studies of various azoles, the ¹⁵N chemical shift for the nitrogen in the 1,2-oxazole ring is expected in a characteristic region that distinguishes it from other nitrogen-containing heterocyles like 1,3-oxazoles or pyrazoles. rsc.orgresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C3-OC H₃ | ¹H | 3.9 – 4.1 | Singlet |

| C4-C H₃ | ¹H | 2.1 – 2.3 | Singlet |

| C5-C H₃ | ¹H | 2.3 – 2.5 | Singlet |

| C 3 | ¹³C | 160 – 165 | Singlet |

| C 4 | ¹³C | 110 – 115 | Singlet |

| C 5 | ¹³C | 155 – 160 | Singlet |

| C3-OC H₃ | ¹³C | 55 – 60 | Singlet |

| C4-C H₃ | ¹³C | 8 – 12 | Singlet |

| C5-C H₃ | ¹³C | 10 – 14 | Singlet |

| N 2 | ¹⁵N | -10 to +10 (relative to CH₃NO₂) | Singlet |

Note: Predicted values are based on typical chemical shifts for substituted isoxazoles and related heterocyclic systems.

Elucidation of Rotational Conformers and Stereochemical Aspects

The methoxy group at the C3 position introduces the possibility of rotational conformers (rotamers) due to rotation around the C3-O single bond. rsc.org The two primary planar conformers would have the methoxy-methyl group oriented either syn or anti to the C4-methyl group.

The stability of these conformers is influenced by steric hindrance. libretexts.org The anti conformation, where the methoxy-methyl is pointed away from the C4-methyl group, is generally expected to be sterically favored and thus more populated. However, at room temperature, the barrier to rotation around the C-O bond is often low, leading to rapid interconversion between conformers on the NMR timescale. colostate.edu This results in time-averaged signals for the methoxy and methyl protons in the ¹H NMR spectrum.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed at low temperatures to probe the preferred conformation. A NOESY experiment would show through-space correlations between protons that are close to each other. An observation of a NOE between the methoxy protons and the C4-methyl protons would indicate a preference for the sterically hindered syn conformation, while its absence would support the dominance of the anti conformer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Mode Analysis

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features:

C-H Vibrations: Stretching vibrations for the sp³-hybridized carbons of the methyl and methoxy groups are expected in the 2900–3000 cm⁻¹ region. Bending vibrations for these groups would appear in the 1370–1465 cm⁻¹ range.

Isoxazole Ring Vibrations: The isoxazole ring gives rise to a series of characteristic vibrations. The C=N stretching vibration is typically observed in the 1600–1650 cm⁻¹ region. Ring stretching modes, often coupled (νC=C, νC-N, νC-O), appear as a set of bands in the 1300–1550 cm⁻¹ range. researchgate.net

N-O and C-O Vibrations: The N-O bond stretching frequency in isoxazoles is found in the 1100-1200 cm⁻¹ region. The C-O stretching of the methoxy group (Ar-O-CH₃) results in a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). rjpbcs.com

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | -CH₃ | 2900 - 3000 | Medium |

| C=N Stretch | Isoxazole Ring | 1600 - 1650 | Medium-Strong |

| Ring Skeletal Stretch | Isoxazole Ring | 1300 - 1550 | Medium-Strong (multiple bands) |

| C-H Bend | -CH₃ | 1370 - 1465 | Medium |

| Asymmetric C-O-C Stretch | Methoxy | ~1250 | Strong |

| N-O Stretch | Isoxazole Ring | 1100 - 1200 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Ion and Fragmentation Pathway Characterization

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₉NO₂), the exact molecular weight is 127.0633 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 127 would be observed. The fragmentation of isoxazoles is often initiated by the cleavage of the weak N-O bond, which is a defining characteristic of this heterocyclic system. clockss.orgacs.org Subsequent rearrangements and cleavage events lead to a series of fragment ions.

Key expected fragmentation pathways include:

N-O Bond Cleavage: The initial ring-opening can lead to a vinyl-substituted nitrile oxide intermediate, which can then undergo further fragmentation.

Loss of Methyl Radical: Loss of a methyl group (•CH₃) from either the C4 or C5 position would result in a fragment ion at m/z 112.

Loss of Methoxy Radical: Cleavage of the methoxy group can lead to the loss of •OCH₃, producing an ion at m/z 96.

Loss of Acetonitrile (B52724): A common rearrangement pathway for substituted isoxazoles involves the expulsion of a stable neutral molecule like acetonitrile (CH₃CN), which would lead to a fragment ion.

Formation of Acylium Ions: Cleavage across the ring can generate stable acylium ions. For instance, formation of the CH₃CO⁺ ion would give a characteristic peak at m/z 43.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 127 | [C₆H₉NO₂]⁺˙ | Molecular Ion |

| 112 | [M - CH₃]⁺ | •CH₃ |

| 96 | [M - OCH₃]⁺ | •OCH₃ |

| 84 | [M - CH₃CO]⁺ | •CH₃CO |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound may not be published, its expected solid-state architecture can be inferred from known structures of related isoxazole derivatives. scispace.comiucr.orgresearchgate.net

The analysis would reveal:

Ring Geometry: The five-membered isoxazole ring is expected to be essentially planar. scispace.com

Bond Lengths and Angles: The bond lengths within the ring (C-C, C-N, N-O, C-O) would be intermediate between single and double bonds, reflecting the aromatic character of the heterocycle. For example, the N-O bond is typically around 1.40 Å, and the C=N bond is around 1.30 Å.

Substituent Orientation: The crystal structure would confirm the conformation of the methoxy group relative to the ring and the adjacent methyl group. It would likely show the methoxy group adopting a conformation that minimizes steric strain in the packed crystal lattice. The C(ring)-O-C(methyl) angle of the methoxy group is typically around 117-118°.

Intermolecular Interactions: The crystal packing would be stabilized by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds, linking adjacent molecules into a three-dimensional network.

Table 4: Typical X-ray Crystallographic Parameters for a Substituted 1,2-Oxazole Ring

| Parameter | Typical Value |

|---|---|

| N2-O1 Bond Length | 1.40 - 1.42 Å |

| C3-N2 Bond Length | 1.30 - 1.32 Å |

| C4-C3 Bond Length | 1.42 - 1.44 Å |

| C5-C4 Bond Length | 1.35 - 1.37 Å |

| O1-C5 Bond Length | 1.34 - 1.36 Å |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation studies published for the compound This compound .

Therefore, it is not possible to provide the detailed article with specific research findings, data tables, and analysis as requested under the following outline:

Computational and Theoretical Investigations of 3 Methoxy 4,5 Dimethyl 1,2 Oxazole

Structure-Reactivity Relationship Elucidation through Computational Data

While computational studies exist for structurally related oxazole (B20620) and isoxazole (B147169) derivatives, the strict requirement to focus solely on "3-Methoxy-4,5-dimethyl-1,2-oxazole" cannot be met with scientifically accurate and verifiable data at this time. Generating content for this specific molecule without published research would result in speculation. Further research or direct computational studies on this compound would be required to produce the requested article.

Derivatization Strategies and Analogue Synthesis for 3 Methoxy 4,5 Dimethyl 1,2 Oxazole

Functional Group Transformations and Modifications on the Oxazole (B20620) Core

The isoxazole (B147169) ring can undergo several transformations, primarily initiated by the cleavage of the weak N-O bond. This cleavage can be induced thermally, photochemically, or through reductive methods, leading to a variety of rearranged or ring-opened products.

Reductive N-O Bond Cleavage: A common transformation of the isoxazole ring is the reductive cleavage of the N-O bond. Reagents such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water can effectively cleave this bond to yield β-aminoenones. rsc.org In the context of 3-methoxy-4,5-dimethyl-1,2-oxazole, this reaction would theoretically produce an acyclic enaminoketone derivative, opening up avenues for further functionalization at the newly formed amine and ketone moieties. Studies have also shown that N-O bond cleavage can be achieved using thiols with catalytic amounts of Fe2+, leading to a cyclization-elimination cascade. nih.govista.ac.at

Rearrangement Reactions: Upon cleavage of the N-O bond, isoxazoles can rearrange to form other heterocyclic systems. For example, under flash vacuum pyrolysis (FVP), isoxazoles can isomerize to form oxazoles through a proposed vinylnitrene intermediate. scispace.com The specific outcome often depends on the substituents present on the ring. scispace.com Collision-induced dissociation studies on isoxazole-containing metabolites have also revealed novel rearrangements involving intramolecular reactions. nih.gov

Direct C-H Functionalization: While the isoxazole ring itself is relatively electron-deficient, modern synthetic methods allow for the direct functionalization of C-H bonds on heterocyclic systems. nih.govmdpi.comosti.gov These reactions, often catalyzed by transition metals like rhodium or palladium, could potentially be applied to introduce substituents at the available positions on the isoxazole ring, although the reactivity would be influenced by the existing methoxy (B1213986) and methyl groups. acs.orgresearchgate.net

Table 1: Potential Transformations of the Isoxazole Core

| Transformation Type | Reagents/Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Reductive N-O Cleavage | Mo(CO)₆, H₂O | β-aminoenone | rsc.org |

| Reductive N-O Cleavage | Thiols, Fe²⁺ | Rearranged products (e.g., cytidines in specific contexts) | nih.govista.ac.at |

| Thermal Rearrangement | Flash Vacuum Pyrolysis (FVP) | Oxazoles, nitriles | scispace.com |

| Direct C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd) | Substituted isoxazoles | mdpi.comacs.org |

Synthetic Routes for Modifying Methoxy and Methyl Substituents

The methoxy and methyl groups on the this compound scaffold offer additional sites for chemical modification to produce a range of analogues.

Modification of the Methoxy Group:

O-Demethylation: The methoxy group can be cleaved to a hydroxyl group using various demethylating agents. This transformation is significant as it can alter the compound's hydrogen bonding capacity and polarity.

Bioisosteric Replacement: In medicinal chemistry, metabolically labile methoxy groups are often replaced with more stable bioisosteres. nih.gov Common replacements include fluorine, a difluoromethyl group (CHF₂), or a trifluoromethyl group (CF₃). researchgate.netchemrxiv.org For instance, replacing a methoxy group with a difluoroethyl group has been shown to improve metabolic stability and potency in some bioactive molecules. nih.gov The synthesis of such analogues would typically involve preparing the corresponding hydroxyl-isoxazole and then introducing the desired fluorinated moiety.

Modification of the Methyl Groups:

Oxidation: The methyl groups at the C4 and C5 positions can be oxidized to introduce other functional groups. Depending on the oxidizing agent and reaction conditions, they could be converted to hydroxymethyl, formyl, or carboxylic acid groups. For example, studies on valdecoxib (B1682126) metabolites have shown the presence of 5-hydroxymethyl and 5-carboxylic acid moieties, indicating that such oxidations are metabolically feasible and synthetically accessible. nih.gov

Halogenation: The methyl groups can be halogenated, for instance, to a bromomethyl group, which then serves as a versatile handle for introducing a wide array of other functionalities through nucleophilic substitution.

C-H Functionalization: Direct C-H functionalization techniques can also be applied to the methyl groups. acs.org Late-stage functionalization of unactivated methyl groups using iridium catalysis is a known method to introduce new bonds. acs.org

Design and Synthesis of Bioisosteric and Molecular Hybrid Analogues for Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

The design and synthesis of analogues are crucial for understanding structure-activity relationships (SAR). This involves systematically altering parts of the lead molecule, this compound, to probe its interactions with biological targets.

Bioisosteric Analogues: Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. cambridgemedchemconsulting.combenthamscience.com

Methoxy Group Bioisosteres: As mentioned, the 3-methoxy group is a prime candidate for bioisosteric replacement. Besides fluorinated groups, other potential bioisosteres include methylthio (CH₃S-), trifluoromethoxy (CF₃O-), or even small cyclic rings. researchgate.netcambridgemedchemconsulting.com

Isoxazole Ring Analogues: The entire isoxazole ring can be replaced with other five-membered heterocycles like oxazole, thiazole, pyrazole, or 1,2,3-triazole to evaluate the importance of the isoxazole scaffold itself. bohrium.com The synthesis of such analogues often involves building the new heterocyclic core from a common precursor. For example, isoxazole-triazole hybrids can be synthesized via click chemistry. bohrium.com

Molecular Hybrid Analogues: This strategy involves combining the isoxazole scaffold with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or multi-target activity. mdpi.compreprints.orgnih.gov

Synthesis of Hybrids: The synthesis of molecular hybrids often utilizes cross-coupling reactions or cycloadditions. For example, coumarin-isoxazole-pyridine hybrids have been synthesized via 1,3-dipolar cycloaddition reactions. preprints.org Indole-isoxazole hybrids have also been prepared and evaluated for their biological activities. nih.gov The synthesis of such a hybrid starting from this compound would require introducing a suitable functional group onto the parent molecule to serve as a handle for coupling with the second pharmacophore.

SAR Studies: By synthesizing a library of these analogues and evaluating their biological activity, researchers can build a detailed SAR profile. For instance, studies on other isoxazole derivatives have shown that substituents like methyl or methoxy groups on an attached phenyl ring can enhance activity. mdpi.com Similarly, the introduction of trifluoromethyl groups has been shown to improve the growth inhibition activity of some indole-isoxazolone hybrids against cancer cell lines. nih.gov These findings highlight the importance of systematic modification of substituents for optimizing biological effect. nih.govacs.org

Table 2: Examples of Bioisosteric Replacements and Hybrid Scaffolds for SAR Studies

| Modification Strategy | Original Group | Potential Replacement/Hybrid Partner | Rationale | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | 3-Methoxy (-OCH₃) | -F, -CHF₂, -CF₃, -SCH₃, -OCF₃ | Improve metabolic stability, alter electronics and lipophilicity. | nih.govresearchgate.netchemrxiv.orgcambridgemedchemconsulting.com |

| Bioisosteric Replacement | 1,2-Oxazole Ring | Oxazole, Thiazole, Pyrazole, 1,2,3-Triazole | Evaluate the role of the heterocyclic core in biological activity. | bohrium.com |

| Molecular Hybridization | This compound | Coumarin, Indole, Pyridine | Combine pharmacophores to achieve multi-target or synergistic effects. | mdpi.compreprints.orgnih.gov |

Future Perspectives and Emerging Research Directions for 3 Methoxy 4,5 Dimethyl 1,2 Oxazole Research

Development of Novel and Sustainable Synthetic Methodologies for Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives has been a subject of extensive research, leading to a variety of established methods. irjmets.comijpsonline.com However, the increasing demand for environmentally benign chemical processes has shifted focus towards the development of sustainable synthetic strategies. ijpsonline.com Future research concerning 3-Methoxy-4,5-dimethyl-1,2-oxazole will likely concentrate on optimizing its synthesis to be more efficient, cost-effective, and ecologically friendly.

Green chemistry approaches are at the forefront of this evolution. irjmets.com Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like ionic liquids and deep-eutectic solvents are being increasingly adopted for the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com These methods often lead to higher yields, shorter reaction times, and reduced generation of hazardous waste compared to conventional methods. ijpsonline.com For instance, the use of transition-metal-free catalysis and photocatalysis represents a sustainable alternative for constructing the oxazole ring. organic-chemistry.org A significant goal will be to adapt these green methodologies for the specific, regioselective synthesis of polysubstituted 1,2-oxazoles like the target compound.

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Methodology | Description | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Conventional Methods | Includes methods like Robinson-Gabriel, Fischer, and van Leusen syntheses, often requiring harsh conditions. irjmets.comijpsonline.com | Well-established and versatile. | Provides a baseline for developing improved, greener alternatives. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. ijpsonline.commdpi.com | Rapid heating, shorter reaction times, increased yields, and higher purity. ijpsonline.com | High potential for rapid and efficient synthesis, reducing energy consumption. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation. ijpsonline.commdpi.com | Improved reaction rates and yields under milder conditions. ijpsonline.com | A promising green approach for efficient cyclization and functionalization steps. |

| Catalytic Methods | Involves transition metal catalysts (e.g., Palladium, Copper) or biocatalysts for regioselective synthesis. irjmets.comorganic-chemistry.org | High efficiency and selectivity, enabling the creation of complex structures. irjmets.comijpsonline.com | Development of specific catalysts could allow precise control over the substitution pattern. |

| Green Solvents | Use of ionic liquids or deep eutectic solvents to replace volatile and toxic organic solvents. ijpsonline.comijpsonline.com | Reduced environmental impact, potential for catalyst/solvent recycling. ijpsonline.com | Enhances the sustainability profile of the entire synthetic process. |

Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating the design and development of novel compounds. irjmets.comrroij.com For This compound , advanced computational approaches offer a pathway to predict its physicochemical properties, biological activities, and reaction mechanisms without the immediate need for extensive laboratory synthesis and testing.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to correlate the structural features of a series of oxazole derivatives with their biological activity. tandfonline.com This allows for the identification of key structural motifs responsible for a desired effect and the rational design of more potent analogs. Molecular docking studies can predict the binding affinity and interaction patterns of This compound with specific biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action. rroij.commdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. tandfonline.commdpi.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are also crucial for early-stage evaluation of the drug-likeness and potential toxicity of new chemical entities. rroij.commdpi.comjcchems.com

Table 2: Application of Computational Tools in Oxazole Research

| Computational Tool | Application | Relevance to this compound |

|---|---|---|

| 3D-QSAR | Establishes a correlation between the 3D structure of molecules and their biological activity. tandfonline.com | Predictive modeling to design derivatives with enhanced activity based on its core structure. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. rroij.commdpi.com | Identification of potential biological targets and elucidation of binding modes. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of complexes. tandfonline.commdpi.com | Validating the stability of predicted ligand-target interactions over time. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. rroij.comjcchems.com | Early-stage screening to assess its potential as a drug candidate and guide structural modifications. |

| Density Functional Theory (DFT) | Investigates the electronic structure and reactivity of molecules. mdpi.com | Understanding the compound's electronic properties and reaction mechanisms at a quantum level. |

Interdisciplinary Research Integrating 1,2-Oxazoles in Emerging Chemical Fields

The versatility of the 1,2-oxazole ring extends beyond medicinal chemistry. irjmets.com Future research on This compound should explore its potential integration into emerging interdisciplinary fields such as materials science, agrochemistry, and nanotechnology. irjmets.com The unique electronic properties conferred by the heteroatoms in the oxazole ring, combined with the specific substituents of the target molecule, could be harnessed for novel applications. irjmets.com

In materials science, oxazole derivatives are being investigated for their use in creating organic light-emitting diodes (OLEDs) and other functional materials. The specific substitution pattern of This compound could influence its photophysical properties, making it a candidate for such applications. In agrochemistry, the isoxazole (B147169) scaffold is a known component in some pesticides and herbicides. researchgate.net Research could therefore be directed towards evaluating the potential of This compound and its analogs as novel crop protection agents. Furthermore, the ability of oxazoles to act as corrosion inhibitors for metals in acidic environments opens up another avenue for industrial application. koreascience.kr

Table 3: Potential Interdisciplinary Applications for 1,2-Oxazole Derivatives

| Emerging Field | Potential Role of 1,2-Oxazoles | Prospective Application for this compound |

|---|---|---|

| Materials Science | Building blocks for organic electronics, polymers, and dyes. irjmets.com | Investigation of its fluorescent or conductive properties for use in novel materials. |

| Agrochemistry | Core structure in fungicides, herbicides, and insecticides. researchgate.net | Screening for potential pesticidal activity against various plant pathogens. |

| Corrosion Inhibition | Formation of protective films on metal surfaces in acidic media. koreascience.kr | Evaluation as a corrosion inhibitor for steel and other alloys in industrial settings. |

| Nanotechnology | Functional components in the development of biosensors and nanomaterials. irjmets.com | Use as a functional ligand for nanoparticles or as a component in molecular sensors. |

Deepened Understanding of Structure-Function Relationships at a Molecular Level for Rational Design

A fundamental goal in chemical and pharmaceutical research is to understand how a molecule's structure dictates its function. For This compound , a deep-seated understanding of its structure-function relationships is paramount for its rational design into more effective agents. museonaturalistico.it The biological and chemical activity of oxazole derivatives is highly dependent on their substitution patterns. ijpsonline.com

Systematic modification of the This compound scaffold would be a key research strategy. This involves synthesizing a library of analogs where each substituent is altered to probe its effect on activity. For example, replacing the methoxy (B1213986) group with other alkoxy groups of varying chain lengths or with electron-withdrawing groups could significantly alter the molecule's electronic distribution and, consequently, its interaction with biological targets. acs.org Similarly, modifying the methyl groups at the 4 and 5 positions could modulate the molecule's steric profile, influencing its fit within a binding pocket. nih.gov This systematic approach, combining synthesis, biological evaluation, and computational analysis, will allow researchers to build a comprehensive map of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule for a specific purpose. museonaturalistico.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4,5-dimethyl-1,2-oxazole?

- Methodology :

- Cyclization of precursors (e.g., hydrazides or amidoximes) in polar aprotic solvents like DMSO under reflux, followed by distillation and crystallization, as demonstrated in analogous oxazole syntheses .

- Alternative approaches may involve chloromethylation using Lewis acid catalysts (e.g., ZnI₂) for introducing substituents, as seen in structurally related oxazole derivatives .

- Key Considerations :

- Optimize reaction time (e.g., 12–18 hours for cyclization) and solvent choice to improve yield (e.g., 65% yield reported for similar triazole-oxazole hybrids) .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can the molecular structure of this compound be confirmed?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (<1.0 Å) for accurate electron density mapping .

- Spectroscopy :

- NMR : Employ ¹H/¹³C NMR with DEPT-135 and 2D techniques (COSY, HSQC) to assign methoxy, methyl, and oxazole ring protons. Compare with data for 3,5-dimethyl-1,2-oxazole derivatives .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the stability profiles of this compound under varying conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, similar oxazoles show stability up to 150°C .

- Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 25–60°C, monitoring degradation via HPLC. Methoxy groups may enhance resistance to hydrolysis compared to hydroxyl analogs.

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data for this compound be resolved?

- Methodology :

- Cross-Validation : Combine XRD with DFT-calculated structures (e.g., B3LYP/6-31G* basis sets) to reconcile bond length/angle discrepancies .

- Dynamic NMR : Resolve conformational ambiguities (e.g., methoxy rotation barriers) by variable-temperature ¹H NMR experiments.

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450 isoforms). Reference ligand-binding data from oxazole-containing PDB entries (e.g., 8FV ligand) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate pharmacokinetic properties, leveraging methoxy group contributions to lipophilicity (logP) .

Q. How can structure-activity relationship (SAR) studies be designed for oxazole derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen) and compare bioactivity. For example, pyroxasulfone’s herbicidal activity was linked to difluoromethoxy and trifluoromethyl groups .

- Biological Assays : Test in vitro against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Correlate IC₅₀ values with electronic parameters (Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.